molecular formula C6H6O4Zn B081305 Zinc acrylate CAS No. 14643-87-9

Zinc acrylate

Cat. No.: B081305
CAS No.: 14643-87-9
M. Wt: 207.5 g/mol
InChI Key: XKMZOFXGLBYJLS-UHFFFAOYSA-L
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Description

Zinc acrylate is a chemical compound that belongs to the family of acrylates, which are esters, salts, and conjugate bases of acrylic acid and its derivatives. It is characterized by the presence of zinc ions bonded to acrylate groups. This compound is known for its unique properties, including its ability to form copolymers and its application in various industrial and scientific fields.

Mechanism of Action

Target of Action

Zinc acrylate primarily targets marine fouling organisms . These organisms, which include microorganisms, plants, and animals, can cause significant inconvenience due to their high vitality and destructiveness .

Mode of Action

this compound interacts with its targets through a process known as self-polishing . This involves the use of a bifunctional this compound monomer (ZnM) and three acrylate monomers (methyl methacrylate, ethyl acrylate, and 2-methoxyethyl acrylate) as comonomers . The resulting zinc-based acrylate copolymers (ZnPs) are designed to inhibit the settlement of marine fouling organisms .

Biochemical Pathways

It is known that zinc plays a wide range of biological functions and controls intercellular communication and intracellular events that maintain normal physiological processes

Pharmacokinetics

It is known that this compound copolymers can hydrolyze in natural seawater under static conditions, resulting in the formation of a smooth surface . This suggests that the compound has a degree of bioavailability in marine environments.

Result of Action

The primary result of this compound’s action is the inhibition of marine fouling organisms . Field tests have shown that coatings prepared using this compound copolymers exhibit excellent antifouling performance, inhibiting the settlement of barnacles for at least 9 months in the South China Sea and 15 months in the Yellow Sea .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of seawater . Its ability to hydrolyze under static conditions in natural seawater suggests that its action, efficacy, and stability are dependent on specific environmental conditions .

Safety and Hazards

Zinc Acrylate is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation and an allergic skin reaction . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

The results of a study highlight that the biocidal ZnP-based coatings are highly promising candidates for marine antifouling applications . The grafted BIT–zinc acrylate resin not only exhibits excellent antifouling properties but also a significant self-polishing performance, providing a novel strategy to design a long-term antifouling resin with stable antifoulant release .

Biochemical Analysis

Biochemical Properties

Zinc acrylate interacts with various biomolecules, playing a significant role in biochemical reactions. Zinc, as an essential trace element, is known to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . It is involved in the regulation of many proteins, including transcription factors and enzymes of key cell signaling pathways .

Cellular Effects

This compound can influence various types of cells and cellular processes. Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. This compound copolymers have been synthesized and used in antifouling applications, showing excellent performance in inhibiting the settlement of marine organisms

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, zinc-based acrylate copolymers have shown excellent antifouling performance over extended periods of time in marine environments .

Metabolic Pathways

This compound may be involved in various metabolic pathways due to the presence of zinc. Zinc is critical for numerous biological functions, and its imbalance has been linked to a variety of pathologies, including cancer .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are regulated by zinc transporters. Two major transporter families, SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake, control zinc transportation .

Subcellular Localization

Given the main localization of zinc transporters at the cell membrane, it can be inferred that this compound may also be localized at the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc acrylate can be synthesized through the reaction of acrylic acid with zinc oxide or zinc carbonate. The reaction typically involves heating the reactants in a solvent, followed by the removal of water produced during the reaction. The general reaction is as follows:

ZnO+2CH2=CHCOOHZn(CH2=CHCOO)2+H2O\text{ZnO} + 2\text{CH}_2=\text{CHCOOH} \rightarrow \text{Zn(CH}_2=\text{CHCOO)}_2 + \text{H}_2\text{O} ZnO+2CH2​=CHCOOH→Zn(CH2​=CHCOO)2​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by heating zinc oxide in a solvent and adding acrylic acid under stirring conditions. The temperature is regulated between 75-150°C, and the reaction is carried out under reflux to separate the water produced. The product is then filtered, washed, and dried to obtain this compound in a powdery form .

Chemical Reactions Analysis

Types of Reactions: Zinc acrylate undergoes various chemical reactions, including polymerization, cross-linking, and hydrolysis. It can form copolymers with other acrylate monomers, such as methyl methacrylate, ethyl acrylate, and 2-methoxyethyl acrylate .

Common Reagents and Conditions:

    Polymerization: this compound can polymerize in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperatures.

    Cross-linking: It can cross-link with other monomers in the presence of UV light or heat, forming stable networks.

    Hydrolysis: In aqueous environments, this compound can hydrolyze, releasing zinc ions and acrylate groups.

Major Products Formed: The major products formed from these reactions include zinc-based acrylate copolymers, which are used in various applications such as coatings and adhesives .

Comparison with Similar Compounds

Uniqueness of Zinc Acrylate: this compound is unique due to its ability to form stable copolymers with enhanced mechanical properties and its application in marine antifouling coatings. Its antimicrobial properties and use in biomedical applications further distinguish it from other acrylates .

Properties

IUPAC Name

zinc;prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H4O2.Zn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMZOFXGLBYJLS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-10-7 (Parent)
Record name Zinc acrylate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID1027768
Record name Zinc acrylate
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Molecular Weight

207.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Propenoic acid, zinc salt (2:1)
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CAS No.

14643-87-9
Record name Zinc acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, zinc salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc acrylate
Source EPA DSSTox
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Record name Zinc acrylate
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Record name ZINC ACRYLATE
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Synthesis routes and methods I

Procedure details

In this experiment, acrylic acid was reacted with zinc carbonate to form zinc acrylate prior to addition of the other components. The reagent systems was prepared to contain 8% acrylic acid, 6.9% zinc carbonate, 0.25% MBA, 8% DMDHEU, 2% polyethylene softener, 0.1% wetting agent, and 0.5% K2S2O8. Samples of fabric that were impregnated with this reagent solution to wet pickups of approximately 110% were placed on pin frames in heat-resistant plastic bags that were flushed with nitrogen and sealed. In these bags, fabrics were subjected to 3 different curing conditions: (a) 120° C for 10 minutes followed 160° C for 5 minutes, (b) 120° C for 10 minutes followed by removal from bag and 160° C for 5 minutes, and (c) at 160° C for 15 minutes. The samples of fabric were rinsed extensively in hot-running tap water and line dried. Weight increases due to reaction of reagents were (a) 22.2%, (b) 23.6%, and (c) 21.7%; the DP appearance ratings for these 3 samples were 4.2, 4.5, and 4.3, respectively. The textile performance properties are summarized in Table I. In all three cases attractive levels of resilience and Accelerotor abrasion resistance were obtained. Sample (a) was tested and found to be 100% effective against S. epidermidis in the modified Quinn test.
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zinc carbonate
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Synthesis routes and methods II

Procedure details

An equivalent of zinc carbonate was added to acrylic acid in dilute solution to obtain a solution of zinc acrylate. From this solution and other ingredients, there was prepared an aqueous solution containing 1% acrylic acid, 0.9% zinc carbonate, 0.25% MBA, 8% DMDHEU, 2% polyethylene softener, 0.1% wetting agent, and 0.5% K2S2O8. Cotton printcloth was impregnated in this reagent solution to a wet pickup of approximately 105%. The wet fabric was placed on pin frames in heat-resistant plastic bags that were flushed with nitrogen. The samples of fabrics in the bags were subjected to heating in forced-draft ovens at 120° C for 10 minutes, immediately followed by 160° C for 5 minutes. The samples of fabric were washed extensively in hot running tap water and line dried. The weight gain due to add-on of reagent was 7.1%; the nitrogen incorporated into the fabric was 0.88% and the zinc incorporated was 0.39%. The DP appearance rating was 3.1. Textile properties are summarized in Table I and antibacterial properties are summarized in Table III.
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zinc carbonate
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Synthesis routes and methods III

Procedure details

In a jacketed kneader made of SUS-316, 10 liters in inner volume, 5,926 g of toluene as an organic solvent and 11.4 g of sodium dioctyl sulfosuccinate (produced by Kao Co., Ltd. and marketed under trademark designation of "Pellex OT-P") as an anionic surfactant were placed, then 1,411 g of zinc oxide was added thereto and stirred to be suspended therein and, with the internal temperature of the kneader kept at 40° C., a solution of 540 g of stearic acid as a higher fatty acid in 1,809 g of toluene was added to the stirred suspension over a period of one hour, and the suspension and the added solution were left reacting for 2 hours. Then, the internal temperature of the kneader was cooled to 15° C. and 2,362 g of acrylic acid was added to the reaction mixture therein gradually over a period of 3 hours so as to elevate the temperature to 35° C. and they were left reacting at 40° C. for 4 hours. The reaction mixture was gradually heated to 50° C. under a reduced pressure so as to allow the pressure to reach 20 Torrs and effect the expulsion of the water formed by the reaction and toluene by distillation over a period of 5 hours and obtain 3,988 g of zinc acrylate containing zinc stearate.
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11.4 g
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fatty acid
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540 g
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Synthesis routes and methods IV

Procedure details

To a 4000 liter jacketed stainless steel reactor, at room temperature, were fed successively toluene (1472 kg), zinc oxide (310 kg, 99% purity, 3.77 kmol) and stearic acid (56.0 kg, 0.197 kmol). Then, the temperature was raised to 55±5° C. To the reactor was added dropwise acrylic acid (506 kg, 7.02 kmol) over 2.5 hours, and continued the stirring while keeping at this temperature for additional 2 hours in order to complete the reaction. To this reaction mixture was added Sinopol 1536 (2.0 kg, HLB 12.8, comprising mainly polyoxyethylene alkyl ether). After stirring for additional 30 minutes, the resulting cream-like mixture was fed into a paddle dryer for distilling off toluene and water under reduced pressure, and pulverizing the powder. A modified zinc acrylate as a white fine powder was thus obtained (780 kg, 96.7% yield). Moisture content is<0.5 wt %, acryl content is 56.1 wt % and an analyzed ash content is 38 wt %. IR spectrum (KBr): λ 2917, 2848, 1644, 1575, 1522, 1447, 1433, 1373, 1365, 1274, 1067, 974 cm−1. After discharging the material, no cluster stuck on the blade in the dryer was observed, and no cake was detected in the powder.
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310 kg
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56 kg
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506 kg
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Name
polyoxyethylene alkyl ether
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1472 kg
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Yield
96.7%

Synthesis routes and methods V

Procedure details

U.S. Pat. No. 5,789,616 disclosed a process comprising adding at the first an anionic surfactant, sodium dioctyl sulfosuccinate, in toluene, following with adding successively zinc oxide, fatty acid and acrylic acid, and, after completion of the reaction, drying by distillation at a reduced pressure, and pulverizing and sieving the thus produced crude product to yield a modified zinc acrylate powder having a particle size characterized in that 64% of particles<44 μm, 54% of particles<10 μm, and 41% of particles<5 μm, while the part that had a particle size of>105 μm and must be removed by sieving was estimated to be 31%. The anionic surfactant, i.e. sodium dicotyl sulfosuccinate, used in this technique to be added at the first stage of the reaction might cause the swelling of the content in the reaction mixture such that in the subsequent addition of acrylic acid, might lead to local thickening and hence difficulty for stirring, and therefore, the reaction could be completely only through slow addition of raw material and postponing the reaction time. This might be the cause that made the zinc acrylate powder thus produced coarser and the particle size distributions non-uniform. On the other hand, it had an advantage that the trouble of sticking the wall of the reactor and the drying tank in the course of drying could be avoided.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc acrylate
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Reactant of Route 3
Zinc acrylate
Reactant of Route 4
Zinc acrylate
Reactant of Route 5
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Reactant of Route 6
Zinc acrylate
Customer
Q & A

ANone: While the exact molecular formula can vary depending on the specific form (monomer, dimer, polymer), the basic unit consists of zinc (Zn) ionically bonded to two acrylate (CH2=CHCOO-) groups. The molecular weight of this basic unit is approximately 213.5 g/mol.

ANone: Yes, researchers utilize techniques like Fourier Transform Infrared Spectroscopy (FTIR), proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy, and carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy to analyze the structure and properties of zinc acrylate. [] These techniques help identify functional groups, determine polymer composition and molecular weight, and confirm successful synthesis. [, , , , , ]

ANone: A common method involves reacting zinc oxide (ZnO) with acrylic acid (CH2=CHCOOH) or polyacrylic acid. [, , ] Other methods include reacting zinc salts with sodium acrylate. The synthesis conditions, such as temperature, solvent, and molar ratios, significantly influence the properties of the resulting this compound. [, , , , ]

ANone: Yes, copolymerization with various monomers like methyl methacrylate, butyl acrylate, styrene, and acrylonitrile is frequently reported. [, , , , , , , , , ] This allows for tailoring the properties of the resulting copolymer for specific applications. For example, incorporating specific organic acids during synthesis can control the hydrolysis degradation and release rate of biocides in marine coatings. []

ANone: this compound finds extensive use in marine antifouling coatings, where its ability to gradually hydrolyze in seawater enables the controlled release of antifouling agents. [, , , , , , , ] Additionally, it is explored in drug delivery systems, as a crosslinking agent in polymers, and as a component in various materials like heat-resistant paints, gas barrier films, and even for improving the superconducting properties of bulk MgB2. [, , , , , , , , , , ]

ANone: this compound-based coatings exhibit self-polishing properties. As the coating comes into contact with seawater, this compound undergoes hydrolysis, leading to the gradual erosion of the coating's surface. [, , , , , , ] This controlled erosion exposes fresh layers of antifouling agents embedded within the coating, ensuring continuous protection against marine organism attachment. This self-polishing mechanism contributes to a longer lifespan and reduced environmental impact compared to traditional antifouling coatings.

ANone: The thermal stability can vary based on the specific copolymer composition and the presence of additives. Studies have shown that incorporating ionic groups like this compound can affect the glass transition temperature and influence the thermal decomposition behavior of the polymer. [] For instance, the glass transition temperature of a styrene-zinc acrylate copolymer was found to be influenced by the ionic groups present. []

ANone: Studies on this compound copolymers revealed that the presence of zinc ions can influence the mechanical properties of the material, often leading to increased strength and rigidity. [, ] This is attributed to the formation of ionic crosslinks between polymer chains, enhancing the material's structural integrity. For example, adding this compound to a gelatin hydrogel significantly enhanced its mechanical strength, particularly in the presence of calcium ions found in bile. []

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